Benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate
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Overview
Description
Benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate is an organic compound with the molecular formula C16H12BrNO2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate typically involves the reaction of 6-bromobenzo[b]thiophene-2-amine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
Benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate various biochemical pathways, leading to its observed biological activities. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate can be compared with other benzo[b]thiophene derivatives, such as:
Benzo[b]thiophene-2-carboxylic acid: A precursor in the synthesis of various pharmaceuticals.
6-Bromo-2-methylbenzo[b]thiophene: Used in the development of organic electronic materials.
2-Aminobenzo[b]thiophene: Investigated for its potential anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the bromine atom at the 6-position enhances its reactivity and biological profile. The carbamate group is significant in medicinal chemistry for its ability to modulate biological activity.
The mechanisms through which this compound exerts its effects are still under investigation. However, compounds with similar structures have been shown to interact with various biological targets:
- Enzyme Inhibition : Many benzothiophene derivatives act as inhibitors of key enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission . This inhibition can lead to overstimulation of the nervous system, potentially resulting in neuroprotective effects.
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties by inhibiting bacterial topoisomerases, which are essential for DNA replication .
Antimicrobial Activity
Recent studies have demonstrated the potential of benzothiophene derivatives in combating bacterial infections. For instance, certain derivatives have shown significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.012 to 0.040 μg/mL .
Cytotoxicity Studies
Cytotoxicity assays have indicated that compounds related to this compound can exhibit varying degrees of toxicity towards cancer cell lines. Research has shown that some derivatives induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic profile .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions on the benzothiophene ring can significantly affect potency and selectivity:
Modification | Effect on Activity | Reference |
---|---|---|
Bromine at C6 | Enhances enzyme inhibition | |
Carbamate group | Increases solubility and bioavailability | |
Alkyl substitutions | Varying effects on cytotoxicity |
Case Studies
- Inhibition of Acetylcholinesterase : A study demonstrated that related carbamate compounds effectively inhibited AChE, leading to increased levels of acetylcholine in synapses, which may have implications for treating neurodegenerative diseases .
- Antibacterial Efficacy : Another investigation reported that specific benzothiophene derivatives exhibited potent antibacterial activity against multi-drug resistant strains, highlighting their potential as therapeutic agents in infectious diseases .
- Cytotoxicity in Cancer Cells : Research indicated that certain derivatives displayed selective cytotoxicity towards cancer cell lines while showing minimal toxicity to normal cells, suggesting their potential as anticancer agents .
Properties
IUPAC Name |
benzyl N-(6-bromo-1-benzothiophen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-13-7-6-12-8-15(21-14(12)9-13)18-16(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFSYGMIHLBBKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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